4-(2-Methoxyethoxy)-3-methylbenzoic acid
Description
4-(2-Methoxyethoxy)-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a methoxyethoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring. The methoxyethoxy substituent introduces hydrophilic and hydrogen-bonding capabilities, while the methyl group enhances steric effects and lipophilicity. This compound is structurally analogous to several pharmacologically relevant benzoic acid derivatives, such as drug intermediates and agrochemicals.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-8-7-9(11(12)13)3-4-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
InChI Key |
BRMOOSPZBMIBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The methoxyethoxy group in the target compound enhances water solubility compared to purely hydrophobic substituents like benzyloxy .
Physicochemical Properties
- Solubility: The hydrochloride salt of 4-(2-methoxyethoxy)-3-methylbenzenamine (a related amine) exhibits enhanced aqueous solubility due to ionic character . By analogy, the free acid form of 4-(2-methoxyethoxy)-3-methylbenzoic acid may display moderate solubility in polar organic solvents (e.g., ethanol, DMSO).
- Stability : Methoxyethoxy groups are generally stable under acidic conditions but may undergo hydrolysis in strong bases, contrasting with the hydrolytic sensitivity of esters (e.g., triflusulfuron’s trifluoroethoxy group in ).
Data Tables
Table 2: Stability and Reactivity
| Parameter | This compound | 4-Hydroxy-3-methylbenzoic Acid |
|---|---|---|
| Acidic Hydrolysis | Resistant | Resistant |
| Basic Hydrolysis | Possible methoxyethoxy cleavage | Stable |
| Photostability | Likely stable | Stable |
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